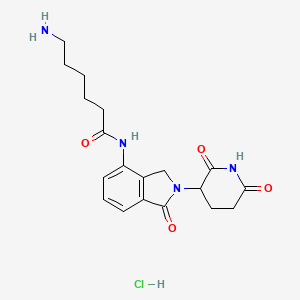
Lenalidomide-CO-C5-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-C5-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound this compound is designed to enhance the therapeutic properties of lenalidomide while minimizing its side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-C5-amine HCl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced using iron powder and ammonium chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and environmental safety. The process involves the use of chlorine-free solvents and efficient reduction methods to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-C5-amine HCl undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used.
Substitution: Various halogenated solvents and catalysts are employed.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, each with unique therapeutic properties .
Scientific Research Applications
Lenalidomide-CO-C5-amine HCl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide-CO-C5-amine HCl exerts its effects by modulating the activity of the E3 ubiquitin ligase complex, specifically targeting the protein cereblon. This interaction leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
CC-122: A newer compound with similar mechanisms of action but different therapeutic targets.
Uniqueness
Lenalidomide-CO-C5-amine HCl is unique due to its enhanced therapeutic efficacy and reduced side effects compared to its parent compound, lenalidomide. Its ability to selectively degrade specific transcription factors makes it a valuable tool in the treatment of hematologic malignancies .
Properties
Molecular Formula |
C19H25ClN4O4 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26;/h4-6,15H,1-3,7-11,20H2,(H,21,24)(H,22,25,26);1H |
InChI Key |
GCGLYLYNTYFIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
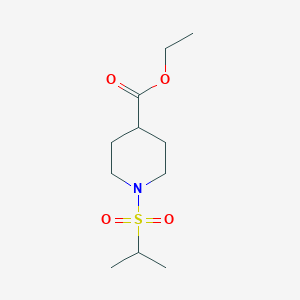

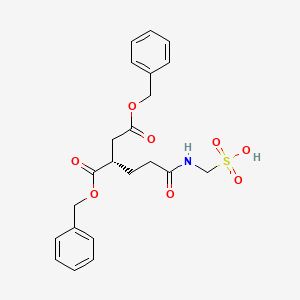
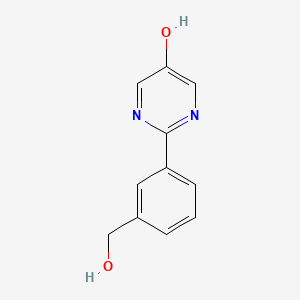
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

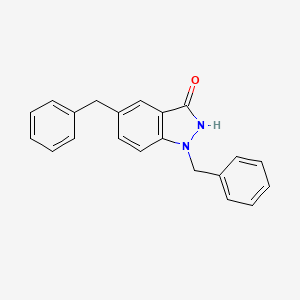
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)

![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
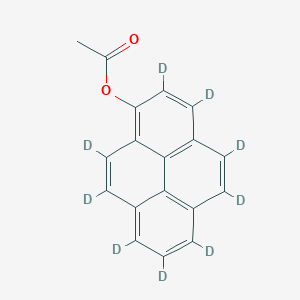
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

